{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone

Catalog No.
S13018144
CAS No.
658704-11-1
M.F
C22H16N4O
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)met...

CAS Number

658704-11-1

Product Name

{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone

IUPAC Name

[4-(dipyridin-2-ylamino)phenyl]-pyridin-2-ylmethanone

Molecular Formula

C22H16N4O

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C22H16N4O/c27-22(19-7-1-4-14-23-19)17-10-12-18(13-11-17)26(20-8-2-5-15-24-20)21-9-3-6-16-25-21/h1-16H

InChI Key

WRAVQZFYOGHVLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)N(C3=CC=CC=N3)C4=CC=CC=N4

The compound {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone is an organic molecule characterized by its complex structure, which includes a phenyl group substituted with a di(pyridin-2-yl)amino moiety and a pyridin-2-yl methanone group. This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of pyridine rings, which are known to enhance biological activity through interactions with various biological targets.

The molecular formula for this compound is C16H14N4OC_{16}H_{14}N_4O, indicating a relatively high degree of nitrogen substitution, which can influence its reactivity and biological interactions. The presence of multiple aromatic systems contributes to the compound's stability and potential for π-π stacking interactions in biological systems.

The chemical reactivity of {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone can be explored through various reactions typical of compounds containing pyridine and amine functionalities. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the pyridine rings can act as nucleophiles, participating in substitution reactions with electrophiles.
  • Acylation Reactions: The methanone group can undergo acylation, reacting with alcohols or amines to form esters or amides.
  • Reduction Reactions: The compound may be reduced to yield corresponding amines or alcohols, depending on the reaction conditions.

These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with tailored activities.

The biological activity of {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Compounds containing pyridine moieties often exhibit:

  • Anticancer Activity: Many pyridine derivatives have been studied for their potential to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties: Some studies suggest that similar compounds exhibit antimicrobial effects against a range of pathogens.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially serving as an inhibitor in metabolic pathways.

The synthesis of {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone can be accomplished through several methods:

  • Condensation Reactions: A common method involves the condensation of 4-aminoacetophenone with 2-pyridinecarboxaldehyde, followed by further functionalization.
  • Multi-step Synthesis: Starting from simpler aromatic compounds, a series of reactions can be employed including nitration, reduction, and coupling reactions to build the desired structure.
  • Use of Catalysts: Catalytic methods may enhance yields and selectivity during synthesis, particularly in the formation of C-N bonds.

The applications of {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone span various fields:

  • Pharmaceutical Development: Due to its potential biological activity, this compound may serve as a lead in drug discovery programs targeting cancer or infectious diseases.
  • Material Science: Its unique structural properties may be explored in the development of novel materials with specific electronic or optical properties.

Interaction studies involving {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone focus on its binding affinity to biological targets. Techniques such as:

  • Molecular Docking Studies: These computational methods predict how the compound interacts with target proteins at the molecular level.
  • In Vitro Assays: Laboratory experiments assess the biological activity of the compound against specific cell lines or microbial strains.
  • Kinetic Studies: These studies evaluate how quickly and effectively the compound interacts with its target over time.

Several compounds share structural similarities with {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone, each exhibiting unique properties:

Compound NameMolecular FormulaNotable Features
4-(Pyridin-2-yl)anilineC11H10N2C_{11}H_{10}N_2Simpler structure; used in dye synthesis
4-(Pyrimidin-2-yl)anilineC10H10N4C_{10}H_{10}N_4Exhibits anti-tumor activity; more complex nitrogen framework
3-(Pyridin-3-yloxy)anilineC11H12N2OC_{11}H_{12}N_2OContains an ether linkage; studied for anti-inflammatory properties

These compounds highlight the diversity within pyridine-containing structures and their varied applications in medicinal chemistry.

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Exact Mass

352.13241115 g/mol

Monoisotopic Mass

352.13241115 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-10

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